2-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}METHYLENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE
Description
2-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}METHYLENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(1H-benzimidazol-2-yl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-18(2)9-15(22)12(16(23)10-18)11-19-8-7-17-20-13-5-3-4-6-14(13)21-17/h3-6,11,22H,7-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOWLFCBXRXRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCC2=NC3=CC=CC=C3N2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various aldehydes or acids. For 2-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}METHYLENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE, a common synthetic route involves the reaction of 2-(1H-1,3-benzimidazol-2-yl)ethylamine with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-yield, scalable methods. These methods include the use of catalysts and optimized reaction conditions to ensure efficient synthesis. For example, the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions has been reported to yield high-purity benzimidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}METHYLENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be modified with different substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}METHYLENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 2-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}METHYLENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Imidazole: Another heterocyclic compound with a wide range of applications.
Indole: Structurally similar and also known for its biological activities .
Uniqueness
2-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}METHYLENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is unique due to its specific structure, which combines the benzimidazole moiety with a cyclohexanedione ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
